molecular formula C13H25N3O B13640638 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13640638
M. Wt: 239.36 g/mol
InChI Key: JQZJHVZXTRLEMB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound with the molecular formula C13H25N3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A widely used compound in pharmaceuticals with similar structural features.

    4-Methylpiperazine: Another derivative of piperazine with different substituents.

    Cyclohexane Carboxamide: A compound with a similar core structure but different functional groups.

Uniqueness

4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

4,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25N3O/c1-12(2)3-5-13(6-4-12,11(14)17)16-9-7-15-8-10-16/h15H,3-10H2,1-2H3,(H2,14,17)

InChI Key

JQZJHVZXTRLEMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)N)N2CCNCC2)C

Origin of Product

United States

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